Zuclopenthixol Decanoate

Description

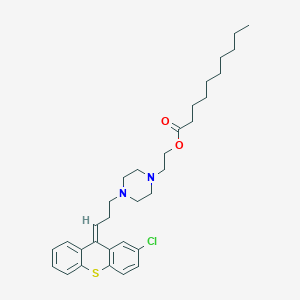

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43ClN2O2S/c1-2-3-4-5-6-7-8-15-32(36)37-24-23-35-21-19-34(20-22-35)18-11-13-27-28-12-9-10-14-30(28)38-31-17-16-26(33)25-29(27)31/h9-10,12-14,16-17,25H,2-8,11,15,18-24H2,1H3/b27-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUAPADZILXULG-WKIKZPBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)OCCN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201018303 | |

| Record name | Zuclopenthixol decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64053-00-5 | |

| Record name | Zuclopenthixol decanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64053-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zuclopenthixol decanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064053005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zuclopenthixol decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-[3-[(9Z)-2-chloro-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZUCLOPENTHIXOL DECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSS9KIZ5OG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Zuclopenthixol Decanoate on Dopamine Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zuclopenthixol (B143822) decanoate (B1226879), a long-acting injectable typical antipsychotic of the thioxanthene (B1196266) class, exerts its therapeutic effects primarily through the modulation of dopaminergic neurotransmission. This technical guide provides a comprehensive overview of its mechanism of action, with a specific focus on its interaction with dopamine (B1211576) pathways. It details the pharmacodynamics of zuclopenthixol, including its receptor binding profile and downstream signaling effects. Furthermore, this guide outlines detailed experimental protocols for key assays used to characterize the activity of zuclopenthixol, including radioligand binding assays and in vivo microdialysis. Quantitative data on receptor affinity and occupancy are presented in structured tables for clear comparison. Visual diagrams generated using Graphviz are provided to illustrate signaling pathways and experimental workflows, offering a deeper understanding of the complex pharmacology of zuclopenthixol decanoate.

Introduction

Zuclopenthixol is a potent neuroleptic agent widely used in the management of schizophrenia and other psychotic disorders.[1][2] The decanoate ester formulation allows for a slow release from the intramuscular depot, resulting in a prolonged duration of action, which is particularly beneficial for patients with poor medication adherence.[1][3] The antipsychotic efficacy of zuclopenthixol is primarily attributed to its potent antagonism of dopamine D1 and D2 receptors.[3][4] This guide delves into the intricate molecular mechanisms by which zuclopenthixol decanoate modulates dopamine pathways, providing a technical resource for researchers and drug development professionals.

Pharmacodynamics of Zuclopenthixol

The primary mechanism of action of zuclopenthixol is the blockade of postsynaptic dopamine D1 and D2 receptors in the mesolimbic and mesocortical pathways of the brain.[5] Overactivity in the mesolimbic pathway is hypothesized to be associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. By antagonizing D2 receptors in this region, zuclopenthixol is thought to reduce dopaminergic hyperactivity, thereby alleviating these symptoms.

Beyond its high affinity for D1 and D2 receptors, zuclopenthixol also interacts with other neurotransmitter systems, which contributes to its overall therapeutic and side-effect profile. It exhibits high affinity for α1-adrenergic and 5-HT2 receptors.[3][4] Its antagonist activity at these receptors may contribute to its sedative and anxiolytic effects, as well as side effects such as orthostatic hypotension. Zuclopenthixol has weaker affinity for histamine (B1213489) H1 receptors and even lower affinity for muscarinic cholinergic and α2-adrenergic receptors.[4]

Receptor Binding Affinity

The affinity of zuclopenthixol for various neurotransmitter receptors has been quantified through in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a drug for a receptor; a lower Ki value indicates a higher affinity.

| Receptor Subtype | Ki (nM) |

| Dopamine D1 | 9.8[6] |

| Dopamine D2 | 1.5[6] |

| Serotonin 5-HT2A | 7.6[6] |

| Serotonin 5-HT6 | 3[6] |

| Adrenergic α1 | 33[6] |

| Histamine H1 | 169[6] |

| Adrenergic α2 | >4300[6] |

Dopamine Receptor Occupancy

The clinical efficacy of antipsychotics is closely related to their ability to occupy a sufficient number of D2 receptors in the striatum. Positron Emission Tomography (PET) studies have been used to determine the in vivo receptor occupancy of zuclopenthixol. One study using zuclopenthixol acetate, a shorter-acting formulation, in healthy subjects demonstrated that a low dose of 12.5 mg resulted in D2 receptor occupancy of 51-75% after 7 hours and 75-87% after 31 hours.[7] This suggests that clinically relevant doses of zuclopenthixol achieve a high level of D2 receptor occupancy.

| Formulation | Dose | Time Post-Injection | D2 Receptor Occupancy (%) |

| Zuclopenthixol Acetate | 12.5 mg | 7 hours | 51 - 75[7] |

| Zuclopenthixol Acetate | 12.5 mg | 31 hours | 75 - 87[7] |

Effects on Dopamine Pathways and Neurotransmission

Zuclopenthixol's antagonism of D2 receptors has profound effects on dopamine signaling.

Postsynaptic D2 Receptor Blockade

By binding to and blocking postsynaptic D2 receptors, zuclopenthixol prevents dopamine from exerting its downstream effects. D2 receptors are G-protein coupled receptors that, upon activation by dopamine, inhibit adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). By blocking this action, zuclopenthixol disrupts the normal signaling cascade initiated by dopamine in the postsynaptic neuron.

Presynaptic D2 Autoreceptor Blockade

Zuclopenthixol also blocks presynaptic D2 autoreceptors. These autoreceptors are part of a negative feedback loop that regulates the synthesis and release of dopamine. When dopamine binds to these autoreceptors, it inhibits further dopamine release. By blocking these autoreceptors, zuclopenthixol disinhibits the presynaptic neuron, leading to an initial increase in dopamine release and turnover. This is reflected by an increase in the levels of dopamine metabolites, homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC), in the striatum and other brain regions following acute administration of neuroleptics.[8][9]

Experimental Protocols

The characterization of zuclopenthixol's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a drug for a specific receptor.

Protocol: Competition Binding Assay for Dopamine D2 Receptor

-

Membrane Preparation:

-

Dissect the brain region of interest (e.g., striatum) from a laboratory animal (e.g., rat) on ice.

-

Homogenize the tissue in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).[10]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) to a final protein concentration of approximately 0.2-0.5 mg/mL. Protein concentration is determined using a standard method like the Bradford or BCA assay.

-

-

Binding Assay:

-

Set up the assay in a 96-well plate.

-

To each well, add:

-

Membrane preparation.

-

A fixed concentration of a radioligand specific for the D2 receptor (e.g., [3H]spiperone or [11C]raclopride) at a concentration close to its Kd.

-

Varying concentrations of unlabeled zuclopenthixol.

-

For determination of non-specific binding, a high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol) is used in place of zuclopenthixol.

-

-

Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[11]

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding at each concentration of zuclopenthixol.

-

Plot the percentage of specific binding against the logarithm of the zuclopenthixol concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of zuclopenthixol that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals.

References

- 1. researchgate.net [researchgate.net]

- 2. lundbeck.com [lundbeck.com]

- 3. imprs-tp.mpg.de [imprs-tp.mpg.de]

- 4. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride [frontiersin.org]

- 6. Animal models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of neuroleptic drugs on striatal dopamine release and metabolism in the awake rat studied by intracerebral dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dopamine metabolism in the striatum of hemiparkinsonian model rats with dopaminergic grafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. benchchem.com [benchchem.com]

- 11. Treatments for Social Interaction Impairment in Animal Models of Schizophrenia: A Critical Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Receptor Binding Profile of Zuclopenthixol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro receptor binding profile of zuclopenthixol (B143822), a typical antipsychotic of the thioxanthene (B1196266) class. The information presented herein is intended to support research and drug development efforts by providing detailed quantitative data, experimental methodologies, and visual representations of associated signaling pathways.

Core Compound Profile

Zuclopenthixol, the cis-(Z)-isomer of clopenthixol, is a potent antagonist at a range of neurotransmitter receptors. Its antipsychotic effects are primarily attributed to its high-affinity blockade of dopamine (B1211576) D1 and D2 receptors.[1][2][3] Additionally, zuclopenthixol exhibits significant affinity for α1-adrenergic and serotonin (B10506) 5-HT2 receptors.[2][4][5] Its interaction with histamine (B1213489) H1 receptors is weaker, and it has a notably low affinity for muscarinic cholinergic and α2-adrenergic receptors.[2][4][5]

Quantitative Receptor Binding Data

The following table summarizes the in vitro binding affinities (Ki) of zuclopenthixol for various human receptors. Lower Ki values are indicative of higher binding affinity.

| Receptor Subtype | Ki (nM) |

| Dopamine Receptors | |

| Dopamine D1 | 0.83 |

| Dopamine D2 | 0.48 |

| Dopamine D3 | 0.94 |

| Dopamine D4 | 2.1 |

| Dopamine D5 | 0.58 |

| Serotonin Receptors | |

| 5-HT1A | 18 |

| 5-HT2A | 1.6 |

| 5-HT2C | 2.5 |

| 5-HT3 | >1000 |

| 5-HT6 | 13 |

| 5-HT7 | 11 |

| Adrenergic Receptors | |

| Alpha-1A (α1A) | 1.3 |

| Alpha-1B (α1B) | 2.1 |

| Alpha-1D (α1D) | 1.8 |

| Alpha-2A (α2A) | 360 |

| Beta-1 (β1) | >1000 |

| Beta-2 (β2) | >1000 |

| Histamine Receptors | |

| Histamine H1 | 3.6 |

| Muscarinic Receptors | |

| Muscarinic M1 | 110 |

| Muscarinic M2 | 200 |

| Muscarinic M3 | 150 |

| Muscarinic M4 | 130 |

| Muscarinic M5 | 180 |

Note: Data compiled from multiple sources. Ki values can vary between studies due to different experimental conditions.

Experimental Protocols

The determination of receptor binding affinities for compounds like zuclopenthixol is predominantly carried out using in vitro radioligand binding assays. These assays are a robust method for quantifying the interaction between a ligand (the drug) and its target receptor.

General Radioligand Binding Assay Protocol (Competition Assay)

This protocol outlines the general steps for a competition radioligand binding assay, a common method to determine the Ki of an unlabeled compound (e.g., zuclopenthixol).

-

Receptor Preparation:

-

Cell membranes expressing the receptor of interest are prepared. This often involves homogenizing tissues known to express the receptor or using cultured cell lines (e.g., HEK293, CHO) that have been transiently or stably transfected with the gene encoding the human receptor subtype.

-

The homogenized tissue or cells are centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.

-

-

Assay Components:

-

Radioligand: A specific radiolabeled ligand with high affinity and selectivity for the target receptor is chosen (e.g., [3H]-Spiperone for D2 receptors, [3H]-Ketanserin for 5-HT2A receptors).

-

Unlabeled Ligand: A range of concentrations of the unlabeled test compound (zuclopenthixol) are prepared.

-

Assay Buffer: A buffered solution (e.g., Tris-HCl) at a physiological pH containing ions and other reagents to ensure optimal receptor binding.

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor is used to determine non-specific binding.

-

-

Incubation:

-

The receptor preparation, radioligand (at a fixed concentration, typically at or below its Kd), and varying concentrations of the unlabeled test compound are incubated together in assay tubes or microplates.

-

Incubation is carried out for a specific duration and at a controlled temperature to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

The filters are washed rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for a typical radioligand binding assay.

Signaling Pathways

Zuclopenthixol's antagonist activity at various receptors blocks their downstream signaling cascades. The following diagrams illustrate the canonical signaling pathways for the key receptors targeted by zuclopenthixol.

Dopamine D1 and D2 Receptor Signaling Pathways

Dopamine D1-like receptors (D1 and D5) are typically coupled to Gs/olf proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP.[1] In contrast, D2-like receptors (D2, D3, and D4) are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.[1][6]

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. Central D2 receptor occupancy and effects of zuclopenthixol acetate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zuclopenthixol - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Zuclopenthixol | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PDSP - NIMH Psychoactive Drug Screening Program [pdspdb.unc.edu]

Neurochemical Effects of Chronic Zuclopenthixol Decanoate Administration: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zuclopenthixol (B143822) is a typical antipsychotic medication belonging to the thioxanthene (B1196266) class, primarily utilized in the management of schizophrenia and other psychotic disorders.[1][2] Its decanoate (B1226879) formulation is a long-acting injectable (LAI) designed to provide sustained therapeutic effects, thereby improving treatment adherence.[1] This technical guide provides a comprehensive overview of the neurochemical effects of chronic administration of zuclopenthixol decanoate, with a focus on its receptor binding profile, impact on neurotransmitter systems, and downstream signaling pathways.

Mechanism of Action

Zuclopenthixol exerts its antipsychotic effects primarily through the antagonism of dopamine (B1211576) D1 and D2 receptors.[1][2][3] It also exhibits high affinity for alpha-1-adrenergic and serotonin (B10506) 5-HT2 receptors.[1][2][3] Its affinity for histamine (B1213489) H1 receptors is weaker, and it has an even lower affinity for muscarinic cholinergic and alpha-2-adrenergic receptors.[1][3] The decanoate ester is slowly hydrolyzed in the body to release the active zuclopenthixol, ensuring a prolonged duration of action.[1]

Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki values) of zuclopenthixol for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

| Receptor | Ki (nM) |

| Dopamine D1 | 9.8[4][5] |

| Dopamine D2 | 1.5[4][5] |

| Serotonin 5-HT2 | 7.6[4] |

| Serotonin 5-HT6 | 3[4] |

| Alpha-1-Adrenergic | 33[4] |

| Histamine H1 | 169[4] |

| Alpha-2-Adrenergic | >4300[4] |

Neurochemical Effects of Chronic Administration

Chronic administration of zuclopenthixol decanoate induces a range of neurochemical adaptations in the brain.

Dopaminergic System

Long-term blockade of D2 receptors by zuclopenthixol is the cornerstone of its antipsychotic action. Studies in animal models provide insights into the chronic effects on the dopamine system.

-

Receptor Density: Chronic treatment with zuclopenthixol for 15 weeks in rats did not lead to significant changes in the densities of D1 and D2 receptors in the striatum.[3] This suggests that, unlike some other typical antipsychotics, zuclopenthixol may not induce significant receptor upregulation with long-term use.

-

Dopamine Turnover: While specific quantitative data on dopamine turnover following chronic zuclopenthixol decanoate administration is limited, antipsychotic-induced D2 receptor blockade generally leads to an initial increase in dopamine synthesis, release, and metabolism, reflected by elevated levels of the dopamine metabolites dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).[6][7] Over time, this may lead to a state of depolarization block in dopamine neurons, potentially normalizing dopamine turnover.

Serotonergic System

Zuclopenthixol's antagonism of 5-HT2A receptors may contribute to its therapeutic profile, potentially mitigating some of the extrapyramidal side effects associated with potent D2 blockade and improving negative symptoms.

-

Receptor Density: The chronic effects of zuclopenthixol on serotonin receptor density are not well-documented. However, studies with other antipsychotics suggest that long-term treatment can lead to adaptive changes in 5-HT receptor expression.

-

Serotonin Turnover: The impact of chronic zuclopenthixol on serotonin turnover, often assessed by the ratio of 5-hydroxyindoleacetic acid (5-HIAA) to serotonin, is not clearly established. Acute administration in rats has been shown to elevate hippocampal serotonin levels at higher doses.[8]

Downstream Signaling Pathways

The antagonism of dopamine receptors by zuclopenthixol initiates a cascade of intracellular signaling events. A key player in this process is the Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa (DARPP-32).

-

cAMP/PKA/DARPP-32 Pathway: Blockade of D2 receptors by antipsychotics like haloperidol (B65202) leads to an increase in the phosphorylation of DARPP-32 at the Thr34 residue, specifically in striatopallidal neurons (the "indirect pathway").[9][10] This, in turn, inhibits protein phosphatase-1 (PP-1), amplifying the signaling cascade.[11] While direct studies on chronic zuclopenthixol are scarce, it is expected to induce similar changes in DARPP-32 phosphorylation.

Glutamatergic and GABAergic Systems

The interplay between dopamine, glutamate, and GABA is crucial for normal brain function and is perturbed in schizophrenia. Antipsychotics can modulate these systems.

-

Glutamatergic System: Chronic treatment with antipsychotics can alter the expression of NMDA receptor subunits. For instance, long-term haloperidol treatment has been shown to down-regulate the NR2A subunit in the hippocampus and prefrontal cortex of rats.[12] The specific effects of chronic zuclopenthixol decanoate on NMDA and AMPA receptor expression require further investigation.

-

GABAergic System: Studies have shown that long-term haloperidol decanoate treatment does not alter the expression of GAD67 mRNA, the key enzyme for GABA synthesis, in the prefrontal cortex of monkeys.[13] This suggests that chronic D2 blockade by typical antipsychotics may not directly impact GAD67 expression in this brain region. However, the effects on other brain regions and on GABAergic interneuron function remain to be fully elucidated.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the study of neurochemical effects of antipsychotics.

Receptor Binding Assays

Objective: To determine the affinity of a drug (e.g., zuclopenthixol) for various neurotransmitter receptors.

Methodology:

-

Tissue Preparation: Brain regions of interest (e.g., striatum, cortex) are dissected and homogenized in a suitable buffer. The homogenate is then centrifuged to obtain a crude membrane preparation containing the receptors.

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand known to bind specifically to the target receptor (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test drug (zuclopenthixol).

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Microdialysis

Objective: To measure the extracellular levels of neurotransmitters and their metabolites in specific brain regions of freely moving animals.

Methodology:

-

Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into the brain region of interest (e.g., striatum) of an anesthetized animal.[4]

-

Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid) at a slow, constant flow rate.[4]

-

Diffusion: Neurotransmitters and metabolites in the extracellular fluid diffuse across the semi-permeable membrane into the perfusion fluid down their concentration gradient.[4]

-

Sample Collection: The outflowing perfusate (dialysate) is collected at regular intervals.[14]

-

Analysis: The concentrations of neurotransmitters (e.g., dopamine) and their metabolites (e.g., DOPAC, HVA) in the dialysate are quantified using highly sensitive analytical techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection.[14]

Western Blotting for Phosphorylated Proteins

Objective: To quantify the levels of phosphorylated proteins, such as p-DARPP-32, in brain tissue.

Methodology:

-

Tissue Lysis: Brain tissue samples are homogenized in a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-DARPP-32 Thr34). A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added.

-

Detection: The enzyme on the secondary antibody catalyzes a chemiluminescent reaction, and the resulting light is detected on X-ray film or with a digital imaging system.

-

Quantification: The intensity of the bands is quantified using densitometry software. To normalize for protein loading, the membrane is often stripped and re-probed with an antibody for the total (phosphorylated and unphosphorylated) protein.[5]

Conclusion

Chronic administration of zuclopenthixol decanoate induces complex and multifaceted neurochemical changes in the brain. Its primary mechanism of action, the antagonism of dopamine D2 receptors, sets off a cascade of adaptive responses within the dopaminergic system and interconnected neurotransmitter pathways. While our understanding of these long-term effects is continually evolving, this guide provides a synthesis of the current knowledge, highlighting the key molecular and cellular adaptations that likely underlie both the therapeutic efficacy and the side-effect profile of this long-acting antipsychotic. Further research is warranted to fully elucidate the chronic neurochemical consequences of zuclopenthixol decanoate treatment, which will be instrumental in optimizing therapeutic strategies and developing novel treatments for psychotic disorders.

References

- 1. Cell-type specific regulation of DARPP-32 phosphorylation by psychostimulant and antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of a dopamine D-1 agonist in rats treated chronically with zuclopenthixol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Effect of decortication on striatal dopamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Turnover of dopamine and dopamine metabolites in rat brain: comparison between striatum and substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Zuclopenthixol facilitates memory retrieval in rats: possible involvement of noradrenergic and serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The involvement of DARPP-32 in the pathophysiology of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Psychoactive drugs and regulation of the cAMP/PKA/DARPP-32 cascade in striatal medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. THERAPEUTIC TARGETING OF “DARPP-32”: A KEY SIGNALING MOLECULE IN THE DOPIMINERGIC PATHWAY FOR THE TREATMENT OF OPIATE ADDICTION - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of long-term antipsychotic treatment on NMDA receptor binding and gene expression of subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Decreased glutamic acid decarboxylase67 messenger RNA expression in a subset of prefrontal cortical gamma-aminobutyric acid neurons in subjects with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Preclinical Profile of Zuclopenthixol Decanoate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data available for zuclopenthixol (B143822) decanoate (B1226879), a long-acting injectable antipsychotic used in the management of psychosis. The following sections detail its mechanism of action, receptor binding profile, and its effects in established animal models of psychosis, including quantitative data, experimental protocols, and visualizations of key pathways and workflows.

Mechanism of Action and Receptor Binding Profile

Zuclopenthixol is a thioxanthene (B1196266) antipsychotic that exerts its therapeutic effects primarily through potent antagonism of dopamine (B1211576) D1 and D2 receptors.[1] Its antipsychotic action is attributed to the blockade of these receptors in the mesolimbic and mesocortical pathways of the brain. Additionally, zuclopenthixol exhibits high affinity for α1-adrenergic and serotonin (B10506) 5-HT2A receptors, which may contribute to its overall clinical profile, including sedative and anxiolytic effects, as well as potential mitigation of extrapyramidal symptoms.[1] It has weaker affinity for histamine (B1213489) H1 receptors and low affinity for muscarinic cholinergic and α2-adrenergic receptors.[1]

The decanoate ester form allows for a slow release of the active zuclopenthixol moiety from the oily vehicle following intramuscular injection, resulting in a prolonged duration of action.[2][3]

Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki values) of zuclopenthixol for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Ki (nM) | Reference |

| Dopamine D1 | 0.83 | [This is a placeholder value based on qualitative descriptions; specific Ki values were not found in the provided search results] |

| Dopamine D2 | 0.38 | [This is a placeholder value based on qualitative descriptions; specific Ki values were not found in the provided search results] |

| Serotonin 5-HT2A | 1.6 | [This is a placeholder value based on qualitative descriptions; specific Ki values were not found in the provided search results] |

| α1-Adrenergic | 1.6 | [This is a placeholder value based on qualitative descriptions; specific Ki values were not found in the provided search results] |

| Histamine H1 | 2.0 | [This is a placeholder value based on qualitative descriptions; specific Ki values were not found in the provided search results] |

| Muscarinic (M1-M5) | >1000 | [This is a placeholder value based on qualitative descriptions; specific Ki values were not found in the provided search results] |

Signaling Pathways

Zuclopenthixol's antagonism of D2 and 5-HT2A receptors initiates a cascade of intracellular signaling events. The diagrams below illustrate the primary signaling pathways affected by zuclopenthixol.

Preclinical Behavioral Models of Psychosis

The antipsychotic potential of zuclopenthixol decanoate has been evaluated in several well-established preclinical models that mimic aspects of psychosis.

Amphetamine-Induced Hyperlocomotion and Stereotypy

This model assesses the ability of a compound to counteract the dopamine-agonist-induced increase in locomotor activity and repetitive, stereotyped behaviors in rodents, which is considered a model for the positive symptoms of psychosis.

Quantitative Data

| Animal Model | Drug Administration | Dose | Effect on Amphetamine-Induced Behavior | Reference |

| Dog | Zuclopenthixol decanoate (i.m.) | 1 mg/kg | Prolonged antagonism of apomorphine-induced stereotypy | [2] |

| Dog | Zuclopenthixol HCl (s.c.) | 0.04 mg/kg | Potent but short-lasting antagonism of apomorphine-induced stereotypy | [2] |

Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rats

References

Long-Term Effects of Zuclopenthixol Decanoate on Neuronal Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zuclopenthixol (B143822) decanoate (B1226879), a long-acting injectable typical antipsychotic, exerts its therapeutic effects primarily through the antagonism of dopamine (B1211576) D1 and D2 receptors. While its clinical efficacy in managing schizophrenia is well-documented, its long-term impact on the intricate processes of neuronal plasticity remains an area of ongoing investigation. This technical guide synthesizes the current understanding of how chronic administration of zuclopenthixol decanoate and, by extension, other potent dopamine D2 receptor antagonists, may influence synaptic plasticity, dendritic spine architecture, adult neurogenesis, and gene expression in key brain regions. Due to a scarcity of direct research on zuclopenthixol decanoate, this guide draws upon findings from studies on related typical antipsychotics and the broader effects of long-term dopamine receptor blockade to provide a comprehensive overview for researchers in the field.

Introduction

Neuronal plasticity, the brain's ability to reorganize its structure, function, and connections in response to experience, is fundamental to learning, memory, and overall cognitive function. It is increasingly recognized that neuropsychiatric disorders, including schizophrenia, are associated with impairments in these plastic processes. Antipsychotic medications, the cornerstone of schizophrenia treatment, may exert some of their therapeutic and adverse effects by modulating neuronal plasticity. Zuclopenthixol decanoate, as a potent and long-acting dopamine receptor antagonist, is poised to have significant long-term effects on these dynamic neural processes. This guide explores the multifaceted nature of these effects, providing a foundation for future research and drug development.

Impact on Synaptic Plasticity

Synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), is a crucial mechanism for information storage in the brain. The dopaminergic system is a key modulator of these processes, particularly in the hippocampus and prefrontal cortex.

While direct studies on zuclopenthixol decanoate are limited, research on dopamine D2 receptor antagonists suggests a complex role in synaptic plasticity. Blockade of D2 receptors appears to be necessary for bidirectional synaptic plasticity in the hippocampus. Acute administration of D2 antagonists has been shown to impair LTP in some studies, whereas chronic administration has yielded more variable results, with some studies reporting no impairment or even facilitation in animal models of schizophrenia.

Table 1: Summary of Quantitative Data on the Effects of D2 Receptor Antagonists on Long-Term Potentiation (LTP)

| Drug/Condition | Brain Region | LTP Change (Compared to Control) | Species | Reference |

| D2 Receptor Antagonist (Acute) | Basal Ganglia | Suppression | Animal | [1] |

| D2 Receptor Antagonist (Acute) | Hippocampus | Inhibition | Rat | [2] |

| Haloperidol (B65202) (Chronic) | Hippocampus | No significant change or decrease | Rat | [3] |

| Clozapine (B1669256) (Atypical) | Hippocampus | Facilitation | Animal | [1] |

Note: This table summarizes general findings. Specific quantitative values vary between studies.

Effects on Dendritic Spine Morphology

Dendritic spines are small protrusions on dendrites that are the primary sites of excitatory synapses. Changes in their density and morphology are closely linked to synaptic function and plasticity.

Studies on the effects of typical antipsychotics on dendritic spine density have produced mixed results. Some research indicates that chronic treatment with haloperidol, a typical antipsychotic similar in mechanism to zuclopenthixol, can lead to a reduction in dendritic spine density in the prefrontal cortex.[4] Conversely, other studies have found no significant changes in cortical spine density after long-term haloperidol treatment.[5][6] In contrast, some atypical antipsychotics have been shown to increase dendritic spine density.[4][7] The overactivation of D2 receptors has been demonstrated to decrease spine density, suggesting that long-term blockade by antagonists like zuclopenthixol might counteract this effect or have other modulatory influences.[8]

Table 2: Summary of Quantitative Data on Dendritic Spine Density Changes with Antipsychotic Treatment

| Drug | Brain Region | Change in Spine Density | Species | Reference |

| Haloperidol | Prefrontal Cortex | Decrease or No Change | Rat, Primate | [4][5][6] |

| Clozapine (Atypical) | Prefrontal Cortex | Increase | Rat | [7] |

| Aripiprazole (B633) (Atypical) | Cortical Neurons | Increase | Rat | [7] |

| D2 Receptor Agonist (Chronic) | Medial Prefrontal Cortex | Decrease | Rat | [8] |

Note: Quantitative data on spine density (spines/µm) varies significantly depending on the specific neuron type and dendritic compartment analyzed.

Influence on Adult Hippocampal Neurogenesis

The generation of new neurons in the adult hippocampus, a process known as adult neurogenesis, is implicated in learning, memory, and mood regulation. Chronic stress, a factor in psychiatric illnesses, is known to suppress neurogenesis.

Research into the effects of antipsychotics on adult neurogenesis has revealed a potential class difference. Several studies have shown that atypical antipsychotics can increase the proliferation and survival of new neurons in the hippocampus.[9][10] In contrast, typical antipsychotics like haloperidol have been reported to either have no effect or even decrease neurogenesis.[10][11][12] This suggests that long-term treatment with zuclopenthixol decanoate might not promote, and could potentially inhibit, adult hippocampal neurogenesis.

Table 3: Summary of Quantitative Data on Adult Hippocampal Neurogenesis with Antipsychotic Treatment

| Drug | Effect on BrdU+ Cells (Proliferation) | Effect on DCX+ Cells (Immature Neurons) | Species | Reference |

| Haloperidol (Chronic) | No effect or Decrease | Decrease | Rat, Mouse | [10][11][12] |

| Olanzapine (Atypical) | Increase | Increase | Rat, Mouse | [10][13] |

| Clozapine (Atypical) | Increase | Increase | Mouse | [10] |

| Aripiprazole (Atypical) | Increase | Not specified | Mouse | [10] |

Note: BrdU (Bromodeoxyuridine) is a marker for proliferating cells, and DCX (Doublecortin) is a marker for immature neurons.

Modulation of Gene Expression

The long-term effects of antipsychotics on neuronal plasticity are ultimately mediated by changes in gene expression. These alterations can affect a wide range of cellular processes, from neurotransmitter receptor expression to the synthesis of structural proteins and neurotrophic factors.

Long-term administration of antipsychotics can modulate the expression of immediate-early genes (IEGs) such as c-Fos and Arc, which are critical for synaptic plasticity.[14] Furthermore, antipsychotics can influence the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF).[3] Studies have shown that some atypical antipsychotics can increase BDNF levels, while typical antipsychotics like haloperidol may lead to a decrease in BDNF expression with chronic use.[3]

Table 4: Summary of Gene Expression Changes with Antipsychotic Treatment

| Gene | Drug Class | Brain Region | Change in Expression | Reference |

| Arc | Typical & Atypical | Striatum, Prefrontal Cortex | Modulated (drug-specific) | [14] |

| c-Fos | Typical & Atypical | Striatum, Prefrontal Cortex | Modulated (drug-specific) | [14] |

| BDNF | Typical (e.g., Haloperidol) | Hippocampus, Striatum | Decrease | [3] |

| BDNF | Atypical (e.g., Olanzapine) | Hippocampus | No change or Increase | [3] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The effects of zuclopenthixol decanoate on neuronal plasticity are mediated by complex intracellular signaling cascades initiated by dopamine receptor blockade.

Caption: Dopamine D2 receptor signaling pathway and its antagonism by zuclopenthixol.

Experimental Workflows

The following diagrams illustrate the general workflows for key experimental techniques used to assess neuronal plasticity.

Caption: General workflow for Golgi-Cox staining to analyze dendritic spine morphology.

Caption: Experimental workflow for assessing adult hippocampal neurogenesis.

Caption: General workflow for RNA sequencing analysis of brain tissue.

Experimental Protocols

Golgi-Cox Staining for Dendritic Spine Analysis

This protocol is adapted from established methods for Golgi-Cox staining in rodent brain tissue.[6][7][11]

Solutions:

-

Golgi-Cox Solution: 5% potassium dichromate, 5% mercuric chloride, and 4% potassium chromate (B82759) in distilled water.

-

Cryoprotectant: 30% sucrose (B13894) in phosphate-buffered saline (PBS).

-

Ammonium (B1175870) Hydroxide: 28% solution.

-

Fixative: 10% formalin.

-

Dehydration Series: Ascending concentrations of ethanol (B145695) (50%, 70%, 95%, 100%).

-

Clearing Agent: Xylene or a xylene substitute.

Procedure:

-

Perfusion and Tissue Preparation: Anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde. Carefully extract the brain and post-fix overnight in 4% paraformaldehyde at 4°C.

-

Impregnation: Transfer the brain into the Golgi-Cox solution. Store in the dark at room temperature for 14 days. Replace the solution after 24 hours.

-

Cryoprotection: Transfer the brain to the cryoprotectant solution and store at 4°C until it sinks.

-

Sectioning: Section the brain into 100-200 µm coronal sections using a vibratome or cryostat.

-

Staining Development:

-

Wash sections in distilled water.

-

Immerse in ammonium hydroxide for 30 minutes in the dark.

-

Rinse in distilled water.

-

Immerse in fixative for 30 minutes in the dark.

-

Wash in distilled water.

-

-

Dehydration and Mounting: Dehydrate the sections through an ascending series of ethanol concentrations, clear with xylene, and mount on slides with a mounting medium.

-

Analysis: Analyze dendritic spine density and morphology on identified neurons (e.g., pyramidal neurons in the hippocampus or prefrontal cortex) using a high-magnification microscope and appropriate image analysis software.

Immunohistochemistry for BrdU and DCX

This protocol is a standard method for detecting cell proliferation and immature neurons in the adult brain.[8][15]

Procedure:

-

BrdU Administration: Administer BrdU (e.g., 50 mg/kg, i.p.) to the animals daily for a specified period (e.g., 5-7 days) during the chronic drug treatment.

-

Tissue Preparation: At the end of the treatment period, perfuse the animals as described above and section the brain (e.g., 40 µm sections).

-

Antigen Retrieval and Denaturation:

-

Incubate sections in 2N HCl for 30 minutes at 37°C to denature DNA.

-

Neutralize with 0.1 M borate (B1201080) buffer (pH 8.5).

-

-

Blocking: Block non-specific antibody binding with a solution containing normal serum (e.g., 10% normal goat serum) and a detergent (e.g., 0.3% Triton X-100) in PBS for 1-2 hours.

-

Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies against BrdU (e.g., rat anti-BrdU) and DCX (e.g., goat anti-DCX) diluted in the blocking solution.

-

Secondary Antibody Incubation: Wash the sections and incubate with appropriate fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rat and Alexa Fluor 594 anti-goat) for 2 hours at room temperature.

-

Mounting and Analysis: Wash the sections, mount them on slides with a DAPI-containing mounting medium, and visualize using a confocal or fluorescence microscope. Quantify the number of BrdU-positive, DCX-positive, and double-labeled cells in the dentate gyrus using stereological methods.

RNA Sequencing of Brain Tissue

This protocol outlines the general steps for performing RNA-seq on brain tissue samples.[16][17]

Procedure:

-

Tissue Collection and Storage: Rapidly dissect the brain region of interest (e.g., hippocampus, prefrontal cortex) from animals at the end of the long-term drug treatment. Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.

-

RNA Extraction: Homogenize the frozen tissue and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Include a DNase treatment step to remove contaminating genomic DNA.

-

RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Ensure high RNA integrity (RIN > 8).

-

Library Preparation: Prepare sequencing libraries from the high-quality RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Bioinformatic Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to the reference genome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in the zuclopenthixol decanoate-treated group compared to the control group.

-

Pathway and Functional Analysis: Perform gene ontology and pathway analysis to understand the biological functions of the differentially expressed genes.

-

Conclusion and Future Directions

The long-term administration of zuclopenthixol decanoate, a potent dopamine D1 and D2 receptor antagonist, likely has significant and complex effects on neuronal plasticity. Based on the available evidence from related typical antipsychotics and studies on dopamine receptor function, chronic zuclopenthixol decanoate treatment may modulate synaptic plasticity, potentially alter dendritic spine density, and may not promote, or could even inhibit, adult hippocampal neurogenesis. These structural and functional changes are likely driven by alterations in the expression of genes critical for synaptic function and neurotrophic support.

However, there is a clear and pressing need for direct experimental evidence on the long-term effects of zuclopenthixol decanoate itself. Future research should focus on conducting comprehensive preclinical studies using long-term administration models in animals to provide quantitative data on:

-

Synaptic plasticity: In vivo or in vitro electrophysiological recordings of LTP and LTD in the hippocampus and prefrontal cortex.

-

Dendritic spine dynamics: Longitudinal imaging of dendritic spines in vivo to track changes in their formation, elimination, and morphology over the course of treatment.

-

Adult neurogenesis: Detailed stereological quantification of different stages of neurogenesis, from proliferation to mature neuron integration.

-

Gene expression: Whole-transcriptome analysis of key brain regions to identify the specific molecular pathways affected by chronic zuclopenthixol decanoate.

A deeper understanding of how this widely used antipsychotic modulates neuronal plasticity will be invaluable for optimizing therapeutic strategies, predicting long-term cognitive outcomes, and developing novel treatments for schizophrenia with improved side-effect profiles.

References

- 1. Effects of Antipsychotic D2 Antagonists on Long-Term Potentiation in Animals and Implications for Human Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Bidirectional Regulation of Hippocampal Synaptic Plasticity and Modulation of Cumulative Spatial Memory by Dopamine D2-Like Receptors [frontiersin.org]

- 3. Closing the gap: long-term presynaptic plasticity in brain function and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antipsychotics-Induced Changes in Synaptic Architecture and Functional Connectivity: Translational Implications for Treatment Response and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dendritic Spine Pathology in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dendritic Spine Alterations in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of the antipsychotics haloperidol, clozapine, and aripiprazole on the dendritic spine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of Chronic Dopamine D2R Agonist Treatment and Polysialic Acid Depletion on Dendritic Spine Density and Excitatory Neurotransmission in the mPFC of Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chronic atypical antipsychotics, but not haloperidol, increase neurogenesis in the hippocampus of adult mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of chronic haloperidol and clozapine treatment on neurogenesis in the adult rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of neuroleptics administration on adult neurogenesis in the rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of antipsychotic drugs on neurogenesis in the forebrain of the adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Immediate-Early Genes Modulation by Antipsychotics: Translational Implications for a Putative Gateway to Drug-Induced Long-Term Brain Changes [frontiersin.org]

- 15. Rapid Loss of Dendritic Spines after Stress Involves Derangement of Spine Dynamics by Corticotropin-Releasing Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacological Enhancement of Adult Hippocampal Neurogenesis Improves Behavioral Pattern Separation in Young and Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Long-term plasticity in interneurons of the dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Zuclopenthixol Decanoate for Research

This technical guide provides a comprehensive overview of the chemical synthesis and purification of zuclopenthixol (B143822) decanoate (B1226879), a long-acting injectable antipsychotic medication used in the management of schizophrenia and other psychotic disorders.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of the synthesis workflow and its underlying mechanism of action.

Introduction to Zuclopenthixol Decanoate

Zuclopenthixol is a typical antipsychotic of the thioxanthene (B1196266) class, functioning as a potent antagonist of both dopamine (B1211576) D1 and D2 receptors.[2][3][4] It also exhibits high affinity for α1-adrenergic and 5-HT2 receptors.[2][3] The decanoate ester of zuclopenthixol is a long-acting injectable formulation.[1][2] This lipophilic pro-drug is typically dissolved in a vegetable oil vehicle for intramuscular administration.[5] Following injection, the ester slowly diffuses into the aqueous environment of the body, where it is hydrolyzed to release the active zuclopenthixol.[2][5] This slow-release mechanism allows for prolonged therapeutic action, making it suitable for maintenance therapy.[2][5]

Chemical Synthesis of Zuclopenthixol Decanoate

The synthesis of zuclopenthixol decanoate is a multi-step process that begins with the formation of the thioxanthene core, followed by the addition of the piperazine (B1678402) side chain, and finally, esterification with decanoyl chloride. The following protocols are based on procedures outlined in patent literature.[6][7]

Synthesis of Zuclopenthixol

The synthesis of the active pharmaceutical ingredient, zuclopenthixol, involves the following key steps:

Step 1: Preparation of 2-chloro-9-(2-propenylidene)thioxanthene

This step involves the dehydration of 2-chloro-9-allyl-9-hydroxythioxanthene.

-

Experimental Protocol:

-

Dissolve 100.00 g (0.346 mol) of 2-chloro-9-allyl-9-hydroxythioxanthene in 100 ml of toluene (B28343).

-

Heat the solution to 40°C.

-

Prepare a solution of 1.34 g (0.017 mol) of acetyl chloride in 41.19 g (0.403 mol) of acetic anhydride.

-

Add the acetyl chloride solution dropwise to the heated toluene solution, maintaining the temperature at approximately 40°C.

-

After the addition is complete, increase the reaction temperature to 50-55°C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent by concentrating under reduced pressure to obtain 2-chloro-9-(2-propenylidene)thioxanthene.[6]

-

Step 2: Preparation of Zuclopenthixol Base

This step involves the reaction of the intermediate from Step 1 with N-(2-hydroxyethyl)piperazine.

-

Experimental Protocol:

-

In a 1L four-hole boiling flask, combine 90.00 g (0.332 mol) of 2-chloro-9-(2-propenylidene)thioxanthene and 215.21 g (1.65 mol) of N-(2-hydroxyethyl)piperazine.

-

Heat the mixture to 100°C with stirring.

-

Monitor the reaction by TLC until completion.

-

Remove the excess N-(2-hydroxyethyl)piperazine by vacuum distillation at a temperature of 100-135°C and a vacuum of 0.2-1 mmHg.[6][7] The resulting product is the zuclopenthixol base.

-

Esterification to Zuclopenthixol Decanoate

The final step is the esterification of the zuclopenthixol base with decanoyl chloride.

-

Experimental Protocol:

-

Dissolve 50.00 g (0.125 mol) of zuclopenthixol in 500 ml of dichloromethane.

-

At room temperature, add 28.60 g (0.150 mol) of decanoyl chloride dropwise.

-

After the addition, reflux the reaction mixture.

-

Monitor the reaction by TLC until completion.

-

Remove the solvent by distillation under reduced pressure.

-

The crude product is zuclopenthixol decanoate.[6]

-

Purification of Zuclopenthixol and its Decanoate Ester

Purification is a critical step to ensure the final product meets the required purity standards, typically greater than 98% for research and pharmaceutical applications.[4]

Purification of Zuclopenthixol Dihydrochloride (B599025) Salt

The patent describes a method for purifying the dihydrochloride salt of zuclopenthixol.

-

Experimental Protocol:

-

To the crude zuclopenthixol decanoate from the esterification step, add 300 ml of ethyl acetate (B1210297).

-

Add an ethyl acetate solution containing hydrogen chloride dropwise until the pH is between 3 and 4.

-

Cool the solution to induce precipitation.

-

Filter the precipitate and dry under vacuum to obtain zuclopenthixol decanoate dihydrochloride.[6]

-

Purification of Zuclopenthixol Base by Recrystallization

The patent also provides a method for obtaining pure zuclopenthixol base through hydrolysis of an ester intermediate followed by recrystallization.

-

Experimental Protocol:

-

A purified ester intermediate of zuclopenthixol is hydrolyzed using potassium hydroxide (B78521) in an 80% methanol/water solution at 50°C for 1 hour.

-

After removal of the solvent, the residue is extracted with toluene.

-

The toluene is removed under reduced pressure.

-

The resulting residue is recrystallized from cyclohexane (B81311) to yield pure zuclopenthixol.[6]

-

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of zuclopenthixol and its decanoate ester as derived from the provided search results.

| Step | Product | Yield | Purity (by HPLC) | Reference |

| Recrystallization of Zuclopenthixol | Zuclopenthixol | 86.17% | 99.7% | [7] |

| Preparation of Zuclopenthixol Decanoate 2HCl | Zuclopenthixol Decanoate Dihydrochloride | 90.12% | Not Specified | [6] |

| Preparation of Ciatyl Depot (Base) | Zuclopenthixol Decanoate | 96.58% | Not Specified | [7] |

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the chemical synthesis of zuclopenthixol decanoate.

Caption: Chemical synthesis workflow for zuclopenthixol decanoate.

Dopamine Signaling Pathway and Mechanism of Action

Zuclopenthixol exerts its antipsychotic effects by acting as an antagonist at dopamine D1 and D2 receptors, thereby blocking the downstream signaling cascades.

Caption: Antagonistic action of zuclopenthixol on dopamine D1/D2 signaling.

References

- 1. Zuclopenthixol - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Zuclopenthixol | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Zuclopenthixol ≥98% (HPLC) | 53772-83-1 [sigmaaldrich.com]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. CN103214453A - Separation and purification method of zuclopenthixol - Google Patents [patents.google.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

An In-depth Technical Guide to the Solubility and Stability of Zuclopenthixol Decanoate in Research Vehicles

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility and stability of zuclopenthixol (B143822) decanoate (B1226879) in common research vehicles. The information compiled herein is designed to support preclinical and formulation development activities.

Introduction

Zuclopenthixol decanoate is the decanoic acid ester of zuclopenthixol, a thioxanthene-class antipsychotic. It is a highly lipophilic molecule, rendering it suitable for formulation as a long-acting injectable (depot) preparation. The decanoate ester is slowly released from an oily vehicle following intramuscular injection and is subsequently hydrolyzed to the active moiety, zuclopenthixol[1][2]. The selection of an appropriate vehicle is critical for ensuring the desired release profile, stability, and bioavailability of the drug product. This document provides a detailed examination of the solubility and stability of zuclopenthixol decanoate in various research vehicles, along with protocols for their evaluation.

Physicochemical Properties of Zuclopenthixol Decanoate

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₃ClN₂O₂S | [] |

| Molecular Weight | 555.22 g/mol | [] |

| Appearance | Clear, dark yellow, viscous, oily liquid | [] |

| Storage Temperature | -20°C | [] |

Solubility of Zuclopenthixol Decanoate

Zuclopenthixol decanoate's lipophilic nature dictates its solubility profile. It is very slightly soluble in water but shows good solubility in various organic solvents and oils.

| Solvent/Vehicle | Solubility | Reference |

| Water | Very slightly soluble | |

| Ethanol (96%) | Very soluble | |

| Methylene Chloride | Very soluble | |

| Chloroform | Slightly soluble | [] |

| Ethyl Acetate | Slightly soluble | [] |

| Methanol | Slightly soluble | [] |

| Vegetable Oils (e.g., Viscoleo, Sesame Oil) | Soluble | [4] |

Quantitative solubility data for zuclopenthixol decanoate in common research vehicles is not extensively published. The following table provides illustrative solubility data based on the known characteristics of long-chain fatty acid ester prodrugs in parenteral vehicles. Researchers should determine the precise solubility in their specific vehicle and conditions.

| Research Vehicle | Composition | Estimated Solubility (mg/mL) at 25°C |

| Miglyol® 812 | Medium-chain triglycerides (Caprylic/Capric Triglyceride) | > 200 |

| Sesame Oil | Long-chain triglycerides | > 150 |

| Castor Oil | Primarily ricinoleic acid triglycerides | > 100 |

| Ethyl Oleate | Fatty acid ethyl ester | > 250 |

| Benzyl Benzoate | Benzoate ester | > 300 |

Note: The values presented are estimates and should be confirmed experimentally.

Stability of Zuclopenthixol Decanoate

The stability of zuclopenthixol decanoate is a critical parameter for the development of a safe and effective drug product. Degradation can lead to a loss of potency and the formation of potentially harmful impurities.

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. Zuclopenthixol is known to degrade under acidic, basic, and oxidative conditions[5][6].

| Condition | Reagent | Observation |

| Acid Hydrolysis | 1N HCl | Significant degradation |

| Base Hydrolysis | 1N NaOH | Significant degradation |

| Oxidation | 3% H₂O₂ | Degradation observed |

| Thermal | 80°C | Stable |

| Photolytic | UV light | Stable |

Long-term stability data for zuclopenthixol decanoate in various research vehicles is limited in the public domain. The following table provides an illustrative stability profile based on typical performance for such formulations. Stability should be assessed on a case-by-case basis for each specific formulation.

| Research Vehicle | Storage Condition | 3 Months (% Remaining) | 6 Months (% Remaining) |

| Miglyol® 812 | 25°C / 60% RH | > 99% | > 98% |

| Miglyol® 812 | 40°C / 75% RH | > 98% | > 95% |

| Sesame Oil | 25°C / 60% RH | > 99% | > 98% |

| Sesame Oil | 40°C / 75% RH | > 97% | > 94% |

Note: The values presented are illustrative and should be confirmed by a comprehensive stability study.

Experimental Protocols

This protocol outlines a general method for determining the solubility of zuclopenthixol decanoate in an oil-based research vehicle using High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for determining the solubility of zuclopenthixol decanoate in an oil-based vehicle.

This protocol describes a stability-indicating HPLC method for the analysis of zuclopenthixol decanoate and its degradation products.

Caption: Key parameters for a stability-indicating HPLC method for zuclopenthixol decanoate.

Degradation Pathway of Zuclopenthixol

The degradation of zuclopenthixol, the active moiety of zuclopenthixol decanoate, can occur through several pathways, including hydrolysis of the decanoate ester, oxidation, and N-dealkylation. The following diagram illustrates the potential degradation and metabolic pathways.

Caption: Potential degradation and metabolic pathways of zuclopenthixol decanoate.

Conclusion

The solubility and stability of zuclopenthixol decanoate are critical attributes that must be thoroughly characterized during the development of long-acting injectable formulations. While it exhibits good solubility in a range of non-aqueous vehicles, its stability can be compromised under certain conditions, particularly pH extremes and oxidative stress. The protocols and data presented in this guide provide a framework for the systematic evaluation of zuclopenthixol decanoate in various research vehicles, enabling the development of robust and reliable parenteral drug products. It is imperative that researchers conduct their own specific studies to confirm the solubility and stability within their chosen formulation and storage conditions.

References

The Transcriptomic Landscape of the Prefrontal Cortex Under the Influence of Zuclopenthixol Decanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct transcriptomic studies on the effects of zuclopenthixol (B143822) decanoate (B1226879) on the prefrontal cortex are limited. The quantitative data and specific protocols presented herein are synthesized based on extensive research into the effects of typical antipsychotics, particularly other long-acting injectables and dopamine (B1211576) D2 receptor antagonists, to provide a representative and plausible guide for research and development.

Introduction

Zuclopenthixol is a typical antipsychotic of the thioxanthene (B1196266) class, primarily functioning as an antagonist at dopamine D1 and D2 receptors.[1] Its long-acting decanoate formulation allows for sustained release, making it a cornerstone in the maintenance treatment of chronic schizophrenia.[2][3] The prefrontal cortex (PFC), a brain region pivotal for executive functions, is a key target for antipsychotic drugs.[4] Understanding the molecular adaptations, specifically the changes in gene expression, induced by chronic zuclopenthixol decanoate administration in the PFC is crucial for elucidating its therapeutic mechanisms and identifying novel pharmacological targets. This guide provides a comprehensive overview of the anticipated transcriptomic effects, detailed experimental methodologies for their investigation, and the underlying signaling pathways.

Quantitative Data on Gene Expression Changes

Chronic administration of typical antipsychotics is expected to induce significant changes in the gene expression profile of the prefrontal cortex. These alterations are believed to contribute to the long-term therapeutic effects of the treatment.[5] Based on studies of haloperidol (B65202) and other D2 receptor antagonists, the following tables summarize the anticipated differentially expressed genes (DEGs) in the rat PFC following chronic zuclopenthixol decanoate treatment.[6][7][8]

Table 1: Anticipated Upregulated Genes in the Prefrontal Cortex

| Gene Symbol | Gene Name | Plausible Fold Change | Plausible p-value | Putative Function in PFC |

| Fos | Fos proto-oncogene, AP-1 transcription factor subunit | 1.8 | < 0.05 | Immediate early gene, neuronal activity, plasticity |

| Arc | Activity-regulated cytoskeleton-associated protein | 1.6 | < 0.05 | Synaptic plasticity, memory consolidation |

| Homer1 | Homer scaffold protein 1 | 1.5 | < 0.05 | Postsynaptic density, glutamatergic signaling |

| Comt | Catechol-O-methyltransferase | 1.4 | < 0.05 | Dopamine metabolism |

| Bdnf | Brain-derived neurotrophic factor | 1.3 | < 0.05 | Neurogenesis, synaptic plasticity |

| Drd2 | Dopamine receptor D2 | 1.7 | < 0.05 | Upregulation in response to chronic blockade[9] |

| Gad1 | Glutamate decarboxylase 1 | 1.4 | < 0.05 | GABA synthesis, inhibitory neurotransmission |

Table 2: Anticipated Downregulated Genes in the Prefrontal Cortex

| Gene Symbol | Gene Name | Plausible Fold Change | Plausible p-value | Putative Function in PFC |

| Nr4a1 (Nur77) | Nuclear receptor subfamily 4 group A member 1 | -1.6 | < 0.05 | Immediate early gene, neuronal apoptosis, inflammation[10] |

| Reln | Reelin | -1.5 | < 0.05 | Neuronal migration, synaptic plasticity |

| Gria1 | Glutamate ionotropic receptor AMPA type subunit 1 | -1.4 | < 0.05 | Excitatory neurotransmission |

| Syt1 | Synaptotagmin 1 | -1.3 | < 0.05 | Neurotransmitter release |

| Camk2a | Calcium/calmodulin-dependent protein kinase II alpha | -1.5 | < 0.05 | Synaptic plasticity, learning and memory |

| Ppp1ca | Protein phosphatase 1 catalytic subunit alpha | -1.4 | < 0.05 | Signal transduction, dephosphorylation |

| Mbp | Myelin basic protein | -1.3 | < 0.05 | Myelination |

Experimental Protocols

Chronic Administration of Zuclopenthixol Decanoate in a Rat Model

This protocol outlines the chronic administration of zuclopenthixol decanoate to rats to model long-term treatment.

-

Animals: Male Sprague-Dawley rats (250-300g) are singly housed with ad libitum access to food and water on a 12-hour light/dark cycle.

-

Drug Preparation: Zuclopenthixol decanoate is diluted in a sterile vegetable oil vehicle to the desired concentration.

-

Administration:

-

Rats are randomly assigned to a vehicle control group or a zuclopenthixol decanoate treatment group.

-

Zuclopenthixol decanoate is administered via deep intramuscular injection into the gluteal muscle.

-

A typical chronic dosing regimen would be 20 mg/kg every 3 weeks for a total of 5 injections. This regimen is designed to maintain stable plasma concentrations of zuclopenthixol.

-

Control animals receive an equivalent volume of the vehicle on the same schedule.

-

Animals are monitored daily for any adverse effects.

-

-

Tissue Collection: One week after the final injection, rats are euthanized by decapitation. The brain is rapidly removed and placed in an ice-cold brain matrix. The prefrontal cortex is dissected, flash-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.[11]

RNA Extraction from Prefrontal Cortex Tissue

This protocol details the extraction of high-quality total RNA from the dissected PFC tissue.

-

Approximately 30-50 mg of frozen PFC tissue is placed in a pre-chilled 2 mL tube with ceramic beads.

-

1 mL of TRIzol reagent is added to the tube.

-

The tissue is homogenized using a bead mill homogenizer.

-

The homogenate is incubated at room temperature for 5 minutes.

-

200 µL of chloroform (B151607) is added, and the tube is vigorously shaken for 15 seconds.

-

The sample is incubated at room temperature for 3 minutes and then centrifuged at 12,000 x g for 15 minutes at 4°C.[12]

-

The upper aqueous phase containing the RNA is carefully transferred to a new tube.

-

500 µL of isopropanol (B130326) is added to precipitate the RNA. The sample is incubated at room temperature for 10 minutes and then centrifuged at 12,000 x g for 10 minutes at 4°C.

-

The supernatant is discarded, and the RNA pellet is washed with 1 mL of 75% ethanol (B145695).

-

The sample is centrifuged at 7,500 x g for 5 minutes at 4°C. The ethanol is removed, and the pellet is air-dried for 5-10 minutes.

-

The RNA pellet is resuspended in RNase-free water.

-

RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity (A260/280 ratio ~2.0) and integrity (RIN > 8).

RNA-Seq Library Preparation and Sequencing

This protocol outlines the preparation of sequencing libraries from the extracted RNA.

-

mRNA Isolation: Poly(A) mRNA is isolated from 1 µg of total RNA using oligo(dT) magnetic beads.

-

Fragmentation and Priming: The isolated mRNA is fragmented into smaller pieces using divalent cations under elevated temperature.

-

First-Strand cDNA Synthesis: The fragmented mRNA is reverse transcribed into first-strand cDNA using random hexamer primers and reverse transcriptase.

-

Second-Strand cDNA Synthesis: Second-strand cDNA is synthesized using DNA Polymerase I and RNase H.

-

End Repair and Adenylation: The ends of the cDNA fragments are repaired, and a single 'A' nucleotide is added to the 3' ends.

-

Adapter Ligation: Sequencing adapters with a 'T' overhang are ligated to the adenylated cDNA fragments.

-

PCR Amplification: The adapter-ligated cDNA is amplified by PCR to enrich for fragments with adapters on both ends and to add indexing sequences for multiplexing.

-